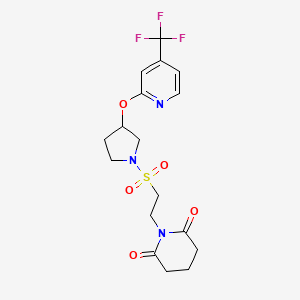

1-(2-((3-((4-(Trifluorometil)piridin-2-il)oxi)pirrolidin-1-il)sulfonil)etil)piperidin-2,6-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C17H20F3N3O5S and its molecular weight is 435.42. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Piridinas Fluoradas

El componente de trifluorometilpiridina del compuesto es un tipo de piridina fluorada . Las piridinas fluoradas tienen propiedades físicas, químicas y biológicas únicas debido a la presencia de fuertes sustituyentes que atraen electrones en el anillo aromático . Se utilizan en la síntesis de varios compuestos biológicamente activos, incluidas las piridinas sustituidas con F 18 para la radioterapia local del cáncer .

Aplicaciones Agroquímicas

Las trifluorometilpiridinas (TFMP) y sus derivados se utilizan ampliamente en la industria agroquímica . Se han introducido en el mercado más de 20 nuevos agroquímicos que contienen TFMP . Se utilizan para proteger los cultivos de plagas .

Aplicaciones Farmacéuticas

Varios derivados de TFMP se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP han sido aprobados para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Materiales Funcionales

El desarrollo de compuestos orgánicos fluorados, como el TFMP, ha llevado a muchos avances en el campo de los materiales funcionales . Las propiedades fisicoquímicas únicas del átomo de flúor y la parte piridina contribuyen a las actividades biológicas y las propiedades físicas de estos compuestos .

Inhibición de Quinasas

El componente de pirrolidina del compuesto es un andamiaje versátil en el descubrimiento de fármacos . Los compuestos con esta estructura han mostrado actividad nanomolar contra ciertas quinasas , lo que sugiere posibles aplicaciones en el desarrollo de inhibidores de quinasas .

Actividad Biológica

The compound 1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N3O4S, with a molecular weight of approximately 399.34 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and a sulfonamide linkage, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Activity : Many pyridine derivatives have shown promise in targeting cancer cell lines. For instance, analogs have been evaluated for their cytotoxic effects against colon cancer cells and other malignancies .

- Antidiabetic Properties : Some studies suggest that piperidine derivatives can act as inhibitors of enzymes involved in glucose metabolism, indicating potential use in diabetes management .

- Antimicrobial Effects : Compounds containing pyrrole and piperidine structures have demonstrated antibacterial properties against various pathogens, making them candidates for further development as antimicrobial agents .

The biological activity of the compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for both anticancer and antidiabetic activities.

- Receptor Modulation : The interaction with specific receptors (e.g., TRPV1) has been documented for related compounds, suggesting that the compound may modulate receptor activity leading to therapeutic effects .

- Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for the development of anticancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Anticancer | Cytotoxic effects on colon cancer cell lines | |

| Antidiabetic | Inhibition of glucose metabolism enzymes | |

| Antimicrobial | Effective against Staphylococcus aureus |

Notable Research

A study focusing on TASIN analogs highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cell lines with specific mutations. The findings suggest that similar modifications in the target compound could yield significant biological activity .

Another investigation into piperazine and piperidine derivatives revealed their potential as effective antidiabetic agents through enzyme inhibition pathways . This underscores the relevance of exploring the biological implications of the compound in metabolic disorders.

Propiedades

IUPAC Name |

1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O5S/c18-17(19,20)12-4-6-21-14(10-12)28-13-5-7-22(11-13)29(26,27)9-8-23-15(24)2-1-3-16(23)25/h4,6,10,13H,1-3,5,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQCPGSPYJAQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.